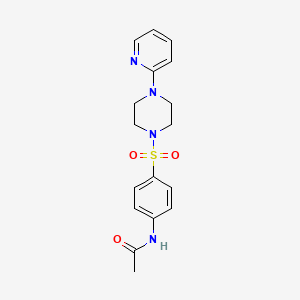

N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a chemical compound with the CAS number 296882-82-1 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “this compound” is C17H20N4O3S .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 360.43 and a predicted density of 1.353±0.06 g/cm3 .Mechanism of Action

Target of Action

The compound “N-(4-((4-(2-Pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a type of sulfonamide, which are known to inhibit the activity of carbonic anhydrase, an enzyme involved in the rapid interconversion of carbon dioxide and water into bicarbonate and protons .

Mode of Action

Sulfonamides like “this compound” typically work by inhibiting the enzyme’s active site, preventing the normal substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

By inhibiting carbonic anhydrase, sulfonamides can disrupt various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide .

Result of Action

The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of bicarbonate in the body, potentially affecting processes such as respiration and the maintenance of acid-base balance .

Action Environment

The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH and temperature, although specific details would depend on the compound’s chemical properties .

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-(4-(2-pyridyl)piperazin-1-yl)benzenesulfonyl)ethanamide in lab experiments include its high potency and specificity for carbonic anhydrase inhibition, its easy synthesis, and its availability from commercial sources. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in some solvents, which can affect its bioavailability and activity.

Future Directions

There are many future directions for the use of N-(4-(4-(2-pyridyl)piperazin-1-yl)benzenesulfonyl)ethanamide in scientific research. One area of interest is the development of new isoform-selective inhibitors of carbonic anhydrase, which can have therapeutic potential in a variety of diseases. Another area of interest is the investigation of the role of carbonic anhydrase in the regulation of acid-base balance and fluid secretion in various tissues and organs. Finally, the use of N-(4-(4-(2-pyridyl)piperazin-1-yl)benzenesulfonyl)ethanamide in combination with other drugs or therapies may have synergistic effects that can enhance their therapeutic efficacy.

Synthesis Methods

The synthesis of N-(4-(4-(2-pyridyl)piperazin-1-yl)benzenesulfonyl)ethanamide involves the reaction of 4-(2-pyridyl)piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product. The yield of this reaction is typically high, and the purity of the product can be easily verified using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(4-(4-(2-pyridyl)piperazin-1-yl)benzenesulfonyl)ethanamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological and pathological processes. This compound has been shown to inhibit the activity of carbonic anhydrase isoforms I, II, IV, and IX, which are involved in the regulation of acid-base balance, respiration, and tumor growth. N-(4-(4-(2-pyridyl)piperazin-1-yl)benzenesulfonyl)ethanamide has been used to investigate the role of carbonic anhydrase in diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name |

N-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-14(22)19-15-5-7-16(8-6-15)25(23,24)21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKOGXKIENOVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R)-2-(4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B2441865.png)

![2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B2441868.png)

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2441869.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2441876.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)

![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)

![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)